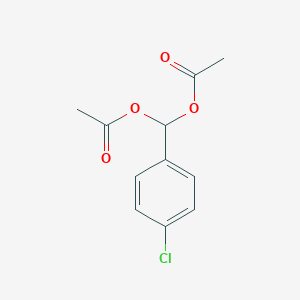
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, also known as BES, is a sulfonamide compound that has been extensively studied for its various applications in scientific research. BES has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in fields such as biochemistry, pharmacology, and molecular biology.
Applications De Recherche Scientifique
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been used in a variety of scientific research applications. One of its primary uses is as an inhibitor of carbonic anhydrase, an enzyme that plays a key role in the regulation of acid-base balance in the body. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the activity of other enzymes, including urease and acetylcholinesterase.
In addition to its enzyme inhibitory properties, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been studied for its potential as an anticancer agent. Research has shown that 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the growth and metastasis of tumors in animal models.
Mécanisme D'action
The mechanism of action of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid is complex and varies depending on the specific application. Inhibition of carbonic anhydrase occurs through the binding of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate ions. Inhibition of other enzymes occurs through a similar mechanism, with 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid binding to the active site of the enzyme and preventing substrate binding.
In the case of its anticancer properties, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been found to induce apoptosis through a variety of mechanisms, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has also been found to inhibit the activity of various signaling pathways involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has a wide range of biochemical and physiological effects, many of which are related to its enzyme inhibitory properties. Inhibition of carbonic anhydrase can lead to alterations in acid-base balance, while inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the synaptic cleft, resulting in increased neurotransmission.
In addition to its enzyme inhibitory effects, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid has been found to have anti-inflammatory properties. Research has shown that 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid can inhibit the production of inflammatory cytokines and chemokines, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid as a research tool is its specificity for certain enzymes and pathways. This allows researchers to selectively inhibit specific targets, providing insights into their function and potential therapeutic applications.
However, there are also limitations to the use of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid in lab experiments. One limitation is its potential for off-target effects, as 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid may inhibit other enzymes or pathways in addition to its intended target. Another limitation is its potential for toxicity, particularly at high concentrations.
Orientations Futures
There are several future directions for research involving 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. One area of interest is its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another area of interest is its potential as a treatment for inflammatory disorders, such as rheumatoid arthritis.
In addition, further research is needed to better understand the mechanism of action of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid and its potential for off-target effects. This will help to optimize its use as a research tool and potential therapeutic agent.
Conclusion
In conclusion, 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, or 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid, is a valuable tool for scientific research due to its enzyme inhibitory properties and potential therapeutic applications. While there are limitations to its use, further research is needed to fully understand its mechanism of action and potential for future applications.
Méthodes De Synthèse
The synthesis of 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid involves the reaction of 4-bromo-3-ethoxyaniline with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with 4-nitrobenzoyl chloride to yield 4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid. The purity of the final product can be determined using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Nom du produit |
4-(4-Bromo-3-ethoxybenzenesulfonamido)benzoic acid |
|---|---|
Formule moléculaire |
C15H14BrNO5S |
Poids moléculaire |
400.2 g/mol |
Nom IUPAC |
4-[(4-bromo-3-ethoxyphenyl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C15H14BrNO5S/c1-2-22-14-9-12(7-8-13(14)16)23(20,21)17-11-5-3-10(4-6-11)15(18)19/h3-9,17H,2H2,1H3,(H,18,19) |
Clé InChI |
ZHZREOCHGPIVNB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
SMILES canonique |
CCOC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)


![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)
![1h-Indole,2,3-dihydro-6-[(4-methyl-1-piperazinyl)sulfonyl]-](/img/structure/B261569.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}-N-1,3,4-thiadiazol-2-ylbenzamide](/img/structure/B261591.png)
![4-[5-(methylsulfanyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B261594.png)
![N-[5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B261610.png)
![N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
![N-[cyclopentyl(phenyl)methyl]-3-methoxybenzamide](/img/structure/B261616.png)
![2-chloro-N-[(2,5-dimethylphenyl)(phenyl)methyl]benzamide](/img/structure/B261617.png)
